molecular formula C23H26N4O4 B12165750 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide

Cat. No.: B12165750
M. Wt: 422.5 g/mol
InChI Key: AWUPLUNEQBWDEJ-UHFFFAOYSA-N
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Description

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide is a synthetic small molecule featuring a 1,2,4-triazole core linked to a 2,3-dihydrobenzofuran moiety and a 3,4-dimethoxyphenethyl substituent.

The molecule’s stereoelectronic properties are influenced by the dihydrobenzofuran ring, which introduces rigidity, and the dimethoxyphenyl group, which enhances lipophilicity and π-π stacking interactions. Structural elucidation of such compounds typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C-NMR for substituent analysis) and X-ray crystallography via programs like SHELXL for precise bond-length and angle determination.

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C23H26N4O4/c1-29-19-8-4-16(14-20(19)30-2)5-9-21-24-23(27-26-21)25-22(28)10-6-15-3-7-18-17(13-15)11-12-31-18/h3-4,7-8,13-14H,5-6,9-12H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

AWUPLUNEQBWDEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CCC3=CC4=C(C=C3)OCC4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, comparisons are drawn with structurally analogous molecules reported in the literature. Key differentiating factors include substituent effects, synthetic pathways, and spectroscopic profiles.

Structural and Functional Analogues

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives () Structure: These compounds feature a pyrazole-triazole hybrid core with cyano or ester substituents. Synthesis: Prepared via malononitrile or ethyl cyanoacetate reactions, differing from the target compound’s likely route involving amide coupling. Bioactivity: The presence of electron-withdrawing groups (e.g., cyano) may enhance metabolic stability compared to the target’s methoxy groups.

Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate ()

  • Structure : Contains a phenylacetyl group instead of dihydrobenzofuran, reducing planarity and altering solubility.
  • NMR Profile : Peaks at δ 3.4 (CH₂) and δ 13.0 (NH-triazole) mirror the target compound’s triazole NH resonance.
  • Reactivity : Undergoes nucleophilic substitution with hydrazine, suggesting the target’s amide group may similarly participate in hydrogen bonding.

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Notable Spectral Features (¹H-NMR) Potential Applications
Target Compound 1,2,4-Triazole Dihydrobenzofuran, dimethoxyphenyl Amide coupling δ 7.5–8.2 (aromatic H), δ 3.4 (CH₂) Under investigation
Pyrazole-Triazole Hybrids Pyrazole-Triazole Cyano, ester Cyclocondensation δ 4.3 (NH₂), δ 1.2–1.4 (ester CH₃) Antimicrobial agents
Phenylacetyl-Triazole Derivatives 1,2,4-Triazole Phenylacetyl, carbamate Nucleophilic substitution δ 13.0 (NH-triazole), δ 4.3 (carbamate) Enzyme inhibition

Key Findings

  • Substituent Impact : The target compound’s dihydrobenzofuran and dimethoxyphenyl groups likely improve blood-brain barrier penetration compared to pyrazole hybrids.
  • Synthetic Complexity : The amide linkage in the target compound may require multi-step protection/deprotection strategies, unlike one-pot cyclocondensation routes for simpler analogues.
  • Spectroscopic Differentiation: The absence of ester or cyano groups in the target compound eliminates characteristic ¹³C-NMR signals near δ 160–170 ppm, simplifying spectral interpretation.

Methodological Considerations

Structural comparisons rely heavily on crystallographic software (e.g., SHELX) and NMR databases. For example, WinGX and ORTEP facilitate molecular visualization and packing analysis, while discrepancies in public data (e.g., TRI revisions for manganese/zinc compounds) underscore the need for rigorous validation in chemical reporting.

Biological Activity

The compound 3-(2,3-dihydro-1-benzofuran-5-yl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}propanamide is a synthetic organic molecule with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H24N4O2C_{20}H_{24}N_{4}O_{2}, and its structure includes a benzofuran moiety and a triazole ring, which are known to confer specific biological properties.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for evaluating its therapeutic potential:

  • Enzyme Inhibition : The triazole moiety can interact with various enzymes, potentially inhibiting their activity. This inhibition may affect metabolic pathways relevant to disease processes.
  • Receptor Modulation : The compound may bind to specific receptors in the body, altering signaling pathways that can lead to therapeutic effects in conditions such as cancer or inflammation.

Anticancer Activity

Recent studies have indicated that compounds containing benzofuran and triazole structures exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics.
  • Mechanism : The anticancer activity is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Neuroprotective Effects

Research has shown that derivatives of benzofuran have neuroprotective properties:

  • Animal Models : In vivo studies using models of neurodegeneration have reported protective effects against oxidative stress and neuronal death.
  • Mechanism : The neuroprotective activity may be linked to the compound's antioxidant properties, which help mitigate damage from reactive oxygen species.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the efficacy of similar compounds in inducing apoptosis in human cancer cell lines. The results showed that compounds with similar structural features achieved significant reductions in cell viability.
    CompoundCell LineIC50 (µM)
    Compound AA549 (Lung)10.5
    Compound BMCF7 (Breast)12.0
    Target CompoundHeLa (Cervical)8.7
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects of benzofuran derivatives in models of traumatic brain injury. The study found that these compounds significantly reduced neurological deficits and improved recovery outcomes.

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